(6-Methoxypyridin-3-yl)(phenyl)methanone
Description
Contextual Significance in Organic Chemistry and Heterocyclic Synthesis
The significance of (6-Methoxypyridin-3-yl)(phenyl)methanone in organic chemistry stems from the distinct chemical functionalities integrated within its structure. The pyridine (B92270) core is a fundamental azaheterocycle that is a ubiquitous scaffold in numerous pharmaceuticals and biologically active compounds. nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties and can act as a hydrogen bond acceptor, which can be crucial for molecular interactions with biological targets. nih.gov
The methoxy (B1213986) group at the 6-position of the pyridine ring is an important substituent that modifies the electronic nature of the heterocycle. As an electron-donating group, it can influence the regioselectivity of further chemical transformations on the pyridine ring. rsc.orgresearchgate.net The synthesis of methoxypyridine derivatives is an active area of research, with applications in materials science, such as the development of liquid crystals. rsc.orgresearchgate.netrsc.org
The aryl ketone group is one of the most important functional groups in organic synthesis. It serves as a versatile precursor for a wide array of chemical transformations. For instance, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, and the adjacent α-carbons can be deprotonated to form enolates. The synthesis of aryl ketones can be achieved through various methods, including Friedel-Crafts acylations and modern transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net Palladium-catalyzed reactions, for example, have been developed to couple aryl halides or boronic acids with various acyl sources to produce aryl ketones. organic-chemistry.orgamanote.comresearchgate.netscilit.com
Overview of Research Trajectories for Aryl Pyridyl Ketones
Research involving aryl pyridyl ketones, the class of compounds to which this compound belongs, follows several key trajectories. These areas of investigation leverage the unique photochemical, electrochemical, and coordination properties of these molecules.
Synthetic Methodology Development: A primary research focus is the development of novel and efficient synthetic routes to access aryl pyridyl ketones. This includes the optimization of transition-metal-free reactions, such as the Claisen-Schmidt condensation followed by a Michael addition to form diketone precursors for pyridine synthesis. acs.org Furthermore, palladium-catalyzed coupling reactions are continuously being refined to construct the core structure from readily available starting materials like aryl bromides and acyl anion equivalents. researchgate.netscilit.com
Photochemical Applications: Aryl ketones are often used as photosensitizers and photoinitiators. nih.gov Recent studies have investigated the generation of free radical intermediates from pyridyl ketones upon UV irradiation. For example, di-2-pyridyl ketone and phenyl-2-pyridyl ketone have been shown to produce persistent radicals when exposed to UV light, a phenomenon not observed in benzophenone or 3- and 4-benzoylpyridine. nih.gov This suggests that the relative position of the carbonyl group and the pyridine nitrogen is critical for this reactivity, opening avenues for new photochemical applications. nih.gov
Electrochemical Transformations: The electrochemical reduction of pyridyl aryl ketones is another area of interest. researchgate.net Researchers are developing efficient and tunable systems for the selective reduction of the carbonyl group, often as an alternative to using stoichiometric chemical reductants. These methods are significant for green chemistry and for synthesizing pyridyl alcohols, which are also valuable chemical intermediates. researchgate.net
Coordination Chemistry and Material Science: Pyridyl ketones are important precursors for ligands in coordination chemistry. For instance, conversion of the ketone to an oxime, as in di-2-pyridyl ketoxime, creates a versatile ligand capable of coordinating with a wide range of metal ions. mdpi.com These ligands can be used to construct complex multinuclear metal clusters and coordination polymers with interesting structural and physical properties. mdpi.com
A summary of research areas for aryl pyridyl ketones is presented below.
| Research Area | Focus | Key Findings & Applications |
| Synthetic Methods | Development of efficient and novel synthetic routes. | Includes transition-metal-catalyzed cross-couplings and transition-metal-free one-pot reactions for creating substituted pyridines and ketones. researchgate.netacs.org |
| Photochemistry | Study of photochemical properties and radical generation. | 2-Pyridyl ketones can form persistent radicals under UV irradiation, useful for photosensitization applications. nih.gov |
| Electrochemistry | Electrochemical reduction of the ketone functionality. | Provides a green alternative to chemical reductants for synthesizing pyridyl alcohols. researchgate.net |
| Coordination Chemistry | Use as precursors for complex ligands. | Ketoxime derivatives are used to synthesize multinuclear metal complexes and coordination polymers. mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(6-methoxypyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
NUGXNQPBORDCFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 6 Methoxypyridin 3 Yl Phenyl Methanone
Established Synthetic Pathways to the (6-Methoxypyridin-3-yl)(phenyl)methanone Core Structure
The formation of the central ketone linkage in this compound is most effectively achieved through carbon-carbon bond-forming reactions, prominently featuring transition-metal-catalyzed cross-coupling reactions. These methods offer a reliable and versatile approach to connect the 6-methoxypyridin-3-yl and phenyl moieties.
Cross-Coupling Methodologies for Aryl-Pyridyl Ketone Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide several powerful strategies for the formation of aryl-pyridyl ketones. The general approach involves the coupling of an activated pyridyl derivative with a phenyl-containing organometallic reagent, or vice versa.
One of the most widely employed methods is the Suzuki-Miyaura coupling , which typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this could involve the coupling of phenylboronic acid with a 6-methoxypyridine-3-carbonyl derivative, such as an acyl chloride. The in situ activation of carboxylic acids with reagents like pivalic anhydride (B1165640) to form mixed anhydrides has also proven effective in palladium-catalyzed cross-coupling reactions with arylboronic acids, offering a convenient one-pot synthesis. nih.gov
Another prominent method is the Stille coupling , which utilizes organotin reagents. prepchem.com The reaction of a trialkyltin derivative of one aromatic ring with an acyl halide of the other, catalyzed by a palladium complex, provides a direct route to the diaryl ketone. While effective, the toxicity of organotin compounds is a significant drawback of this methodology. prepchem.com
The Heck reaction , which typically involves the coupling of an aryl halide with an alkene, can also be adapted for ketone synthesis. While less direct, it represents another facet of palladium-catalyzed C-C bond formation.
A general representation of these cross-coupling strategies is depicted in the table below:
| Cross-Coupling Reaction | Pyridyl Component | Phenyl Component | Catalyst/Reagents | Product |
| Suzuki-Miyaura | 6-Methoxypyridine-3-carbonyl chloride | Phenylboronic acid | Pd catalyst, Base | This compound |
| Stille Coupling | 6-Methoxypyridine-3-carbonyl chloride | Phenyltrialkylstannane | Pd catalyst | This compound |
Functional Group Transformations Preceding Ketone Formation
The success of cross-coupling methodologies is contingent on the availability of suitable precursors. A key functional group transformation in this context is the preparation of an activated carboxylic acid derivative of 6-methoxypyridine. The synthesis of 6-methoxypyridine-3-carboxylic acid is a crucial first step. acs.org This can be achieved, for example, through the methoxylation of 6-chloropyridine-3-carboxylic acid using sodium methoxide. acs.org
Once 6-methoxypyridine-3-carboxylic acid is obtained, it can be converted into a more reactive species suitable for cross-coupling. A common transformation is the conversion to the corresponding acyl chloride, 6-methoxypyridine-3-carbonyl chloride, which can be accomplished using standard chlorinating agents such as thionyl chloride or oxalyl chloride. This acyl chloride is a highly effective electrophile for subsequent cross-coupling reactions.
Utilization of 6-Methoxypyridine-3-Carbaldehyde and Related Precursors
An alternative synthetic strategy commences with a pyridyl precursor already possessing a carbon atom at the desired oxidation state or one that can be readily manipulated. 6-Methoxypyridine-3-carbaldehyde is a versatile starting material in this regard.
Condensation Reactions in Methanone (B1245722) Synthesis
While classical condensation reactions like the aldol (B89426) or Claisen condensations are not directly applicable for the synthesis of this compound from the corresponding aldehyde, the principle of nucleophilic addition to the carbonyl group is central. A highly effective method involves the addition of a phenyl organometallic reagent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium), to 6-methoxypyridine-3-carbaldehyde. nih.govnih.gov This reaction forms a secondary alcohol, (6-methoxypyridin-3-yl)(phenyl)methanol.
Subsequent oxidation of this diarylmethanol intermediate yields the desired ketone. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents, manganese dioxide, or milder, more modern methods. For instance, the use of environmentally benign oxidants like molecular oxygen in the presence of a suitable catalyst or promoter has gained traction.
The two-step sequence can be summarized as follows:
Nucleophilic Addition: 6-Methoxypyridine-3-carbaldehyde + Phenylmagnesium bromide → (6-Methoxypyridin-3-yl)(phenyl)methanol
Oxidation: (6-Methoxypyridin-3-yl)(phenyl)methanol → this compound
Derivatization from Pyridyl-Based Intermediates
The derivatization of the pyridine (B92270) core is fundamental to many synthetic approaches. The synthesis of the key intermediate, 6-methoxypyridine-3-carbaldehyde, can be accomplished through various routes, including the formylation of a suitable 6-methoxypyridine derivative.
The transformation of the aldehyde to the ketone via the secondary alcohol intermediate is a prime example of derivatization. This intermediate can be isolated and purified before oxidation, or the process can be carried out in a one-pot fashion. The choice of method often depends on the desired purity and scale of the synthesis.
Emerging Synthetic Techniques and Catalysis in Methanone Preparation
The field of organic synthesis is continually evolving, with new catalysts and methodologies being developed to improve efficiency, selectivity, and environmental sustainability. The synthesis of diaryl ketones, including this compound, has benefited from these advancements.
Recent research has focused on the development of more active and robust palladium catalysts, often employing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These advanced catalytic systems can often achieve high yields under milder reaction conditions and with lower catalyst loadings.
Furthermore, nickel-catalyzed cross-coupling reactions are emerging as a cost-effective alternative to palladium-based methods. prepchem.com Nickel catalysts can mediate the coupling of a wide range of electrophiles and nucleophiles, including those relevant to the synthesis of aryl-pyridyl ketones.
Photoredox catalysis is another rapidly developing area that has found application in ketone synthesis. These methods utilize light to drive chemical reactions, often enabling unique transformations that are not possible with traditional thermal methods.
In the realm of carbonylative couplings, which introduce the ketone carbonyl group from carbon monoxide (CO), significant progress has been made in developing CO surrogates. These are molecules that can release CO in a controlled manner, thus avoiding the handling of toxic, gaseous carbon monoxide.
A summary of some emerging trends is presented below:
| Emerging Technique | Description | Potential Advantage |
| Advanced Pd Catalysts | Utilization of novel phosphine or NHC ligands to enhance catalyst activity and stability. | Lower catalyst loading, milder conditions, broader substrate scope. |
| Nickel Catalysis | Employment of nickel complexes as catalysts for cross-coupling reactions. | Lower cost compared to palladium, unique reactivity. |
| Photoredox Catalysis | Use of light and a photocatalyst to initiate radical-based cross-coupling reactions. | Access to novel reaction pathways, mild reaction conditions. |
| CO Surrogates | In situ generation of carbon monoxide from stable precursors in carbonylative couplings. | Avoids handling of toxic CO gas, improved safety. |
Palladium-Catalyzed Processes for Aryl Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and they represent a primary strategy for the synthesis of biaryl ketones. Methodologies such as the Stille and Suzuki-Miyaura couplings are particularly relevant for forging the bond between the pyridine and phenyl rings.
In a potential Stille coupling approach, a 3-stannyl-6-methoxypyridine derivative could be coupled with benzoyl chloride in the presence of a palladium catalyst. wikipedia.org The organostannane reagent is stable to air and moisture, making it a convenient coupling partner. wikipedia.org The catalytic cycle typically involves oxidative addition of the benzoyl chloride to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the desired ketone. wikipedia.org The use of bulky, electron-rich phosphine ligands can enhance the efficiency of these couplings, even with less reactive aryl chlorides. orgsyn.org
Alternatively, the Suzuki-Miyaura coupling offers a milder and less toxic approach. This reaction would involve the coupling of 6-methoxypyridine-3-boronic acid with a benzoyl halide. The Suzuki-Miyaura reaction is known for its broad functional group tolerance and is widely used in the pharmaceutical industry. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of ligand is crucial for the success of the coupling, with bulky, electron-rich phosphine ligands often being employed to facilitate the reaction. nih.gov
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 75-90 (typical) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 80-95 (typical) |
This table presents typical conditions for Stille and Suzuki-Miyaura couplings for the synthesis of analogous biaryl ketones, as direct synthesis data for this compound was not found in the provided search results.
Alternative Catalytic Systems (e.g., Copper-Mediated Reactions)
Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods for the formation of C-C and C-O bonds. The Ullmann condensation, a classic copper-promoted reaction, can be adapted for the synthesis of biaryl ethers and, in some variations, biaryls. acs.org While traditionally requiring harsh conditions, modern advancements have led to milder protocols.
A plausible copper-catalyzed route to this compound could involve the coupling of a 3-halopyridine with a phenyl organometallic reagent in the presence of a copper catalyst. More directly, copper-catalyzed methods for the direct arylation of simple ketones have been developed, which could potentially be applied to a 6-methoxypyridine precursor. researchgate.net These reactions often proceed without the need for a ligand, making them experimentally simpler. researchgate.net
Another approach could be the copper-catalyzed O-arylation of a phenol (B47542) with a 3-halopyridine, followed by other transformations to introduce the carbonyl group. While not a direct C-C bond formation to create the ketone, it highlights the utility of copper in constructing key bonds within the target molecule's scaffold. acs.org
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Ullmann-type C-C Coupling | CuI | (2-pyridyl)acetone | Cs₂CO₃ | DMF | 120 | 60-80 (typical) |
| Direct Arylation of Ketones | Cu₂O | - | K₃PO₄ | DMSO | 130 | 50-70 (typical) |
This table presents typical conditions for copper-catalyzed reactions for the synthesis of analogous aryl ketones, as direct synthesis data for this compound was not found in the provided search results.
Multi-Component and One-Pot Synthetic Approaches
Multi-component and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby reducing waste and saving time. The synthesis of substituted pyridines is well-suited to such approaches.
A potential one-pot synthesis of this compound could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. znaturforsch.com For instance, a reaction between a benzoyl-substituted 1,3-dicarbonyl compound, a methoxy-containing aldehyde, and ammonia could, in principle, lead to the desired substituted pyridine ring. The challenge lies in the regioselective control of the cyclization to obtain the correct substitution pattern.
Another strategy could be a cascade reaction involving an initial C-C bond formation followed by an in-situ cyclization. For example, a palladium-catalyzed coupling to form a key intermediate could be followed by a deprotection and intramolecular cyclization to yield the final phenanthridine (B189435) product, a related nitrogen-containing heterocyclic system. researchgate.net While not directly applicable to a pyridine synthesis, this illustrates the power of one-pot cascade reactions.
| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Key Features |
| Pyridine Synthesis | 1,3-Diketone, Aldehyde, Ammonia | Piperidine/Acetic Acid | Toluene | Forms substituted pyridines in a single step. |
| Cascade Reaction | Aryl Halide, Alkyne | Palladium Catalyst | Toluene/Acetonitrile | Combines multiple bond-forming events in one pot. |
This table outlines general principles of one-pot and multi-component reactions that could be adapted for the synthesis of the target compound, based on methodologies for analogous heterocyclic systems.
Chemical Reactivity and Derivatization of 6 Methoxypyridin 3 Yl Phenyl Methanone
Reactivity of the Methanone (B1245722) Carbonyl Group
The carbonyl group in (6-Methoxypyridin-3-yl)(phenyl)methanone is a key functional group that dictates much of its reactivity. It serves as an electrophilic center, readily undergoing nucleophilic attack, and can be transformed through reduction and oxidation processes.
Nucleophilic Addition and Substitution Reactions
The polarized carbon-oxygen double bond of the methanone group is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate, leading to either addition or substitution products.
One of the fundamental reactions of ketones is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comlumenlearning.comwikipedia.orglibretexts.org In this process, a phosphorus ylide, also known as a Wittig reagent, attacks the carbonyl carbon. lumenlearning.comlibretexts.org The reaction proceeds through a betaine (B1666868) intermediate or directly to a four-membered oxaphosphetane ring, which then collapses to form an alkene and a highly stable triphenylphosphine (B44618) oxide. lumenlearning.comrsc.org For this compound, this reaction provides a direct route to the synthesis of 1-(6-methoxypyridin-3-yl)-1-phenylethene derivatives. The stereochemistry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions. wikipedia.org
Grignard reagents, classical organometallic nucleophiles, are expected to add to the carbonyl group of this compound to yield tertiary alcohols after acidic workup. The reaction involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon.
Cyanohydrin formation is another characteristic reaction of ketones. The addition of hydrogen cyanide, or a salt thereof, to the carbonyl group results in the formation of a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and other functionalized molecules.
| Reaction Type | Nucleophile | Product Type | Notes |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | Alkene | Forms a C=C double bond in place of the C=O group. masterorganicchemistry.comlumenlearning.comwikipedia.orglibretexts.org |
| Grignard Reaction | Organomagnesium Halide (e.g., CH3MgBr) | Tertiary Alcohol | Adds an alkyl or aryl group to the carbonyl carbon. |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin | Introduces a cyano and a hydroxyl group at the carbonyl carbon. |
Reduction and Oxidation Transformations
The carbonyl group can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones. rsc.orgmasterorganicchemistry.comchemguide.co.ukyoutube.compressbooks.pub The reaction involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.comchemguide.co.ukpressbooks.pub This yields (6-methoxypyridin-3-yl)(phenyl)methanol.
More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can also be employed and would similarly produce the corresponding secondary alcohol. rsc.org Catalytic hydrogenation is another effective method for the reduction of the carbonyl group.
The oxidation of the methanone group in this compound is not a common transformation as ketones are generally resistant to oxidation under standard conditions. Forced conditions, such as treatment with strong oxidizing agents, would likely lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group or degradation of the aromatic rings.
| Transformation | Reagent | Product | Notes |
| Reduction | Sodium Borohydride (NaBH4) | (6-Methoxypyridin-3-yl)(phenyl)methanol | A mild and selective method for producing a secondary alcohol. rsc.orgmasterorganicchemistry.comchemguide.co.ukyoutube.compressbooks.pub |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | (6-Methoxypyridin-3-yl)(phenyl)methanol | A more potent reducing agent, also yields the secondary alcohol. rsc.org |
| Reduction | Catalytic Hydrogenation (e.g., H2/Pd-C) | (6-methoxypyridin-3-yl)(phenyl)methanol | An alternative method for carbonyl reduction. |
Modifications and Functionalization of the Pyridine (B92270) Nucleus
The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the methoxy (B1213986) and benzoyl substituents further modulates this reactivity and directs the position of substitution.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the presence of the electron-donating methoxy group at the 6-position can facilitate such reactions. The methoxy group is an ortho, para-director, and in this case, would activate the 5-position for electrophilic attack. The benzoyl group at the 3-position is a deactivating meta-director. Therefore, electrophilic substitution is most likely to occur at the 5-position of the pyridine ring.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r). nih.govlibretexts.orglibretexts.orgyoutube.com This reactivity is enhanced by the presence of the electron-withdrawing benzoyl group. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (positions 2 and 4). In the case of this compound, the 6-position is already substituted. Therefore, nucleophilic attack would be directed to the 2- and 4-positions. A methoxy group can act as a leaving group in nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group. ntu.edu.sg
| Reaction Type | Position of Attack | Directing Groups' Influence |
| Electrophilic Aromatic Substitution | C5 | The activating, ortho, para-directing methoxy group at C6 favors substitution at C5. The deactivating, meta-directing benzoyl group at C3 also directs to C5. |
| Nucleophilic Aromatic Substitution | C2, C4 | The electron-withdrawing nature of the pyridine nitrogen and the benzoyl group at C3 activates the ring for nucleophilic attack, primarily at the C2 and C4 positions. nih.govlibretexts.orglibretexts.orgyoutube.com |
Cyclization Reactions Leading to Fused Heterocycles
The combination of the methoxy, carbonyl, and pyridine functionalities in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. For instance, derivatives of this compound can undergo cyclization to form isoxazolo[4,3-b]pyridines. nih.gov This transformation can be achieved through a two-step process involving a Sonogashira cross-coupling with a terminal alkyne, followed by cycloisomerization in the presence of an electrophilic iodine source. nih.gov
Furthermore, the carbonyl group and the adjacent pyridine ring can participate in condensation reactions with various binucleophiles to construct a range of fused heterocyclic scaffolds, which are of interest in medicinal chemistry. researchgate.netbeilstein-journals.org
Transformations of the Phenyl Moiety
The phenyl ring of this compound behaves as a typical aromatic ring and can undergo electrophilic aromatic substitution. The benzoyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will predominantly occur at the meta-positions of the phenyl ring. nih.gov
The reactivity of the phenyl ring can be influenced by the electronic nature of the rest of the molecule, but for most electrophilic substitution reactions, the directing effect of the carbonyl group will be the dominant factor.
| Reaction Type | Position of Attack | Directing Group's Influence |
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | meta-positions (C3', C5') | The benzoyl group is a deactivating, meta-director, directing incoming electrophiles to the positions meta to the carbonyl attachment. nih.gov |
Substituent Effects on Reactivity
The reactivity of this compound is significantly influenced by the electronic properties of its constituent rings. The pyridine ring, being an electron-deficient system, generally exerts an electron-withdrawing effect, which can enhance the electrophilicity of the carbonyl carbon. However, the presence of a methoxy group at the 6-position of the pyridine ring introduces a counteracting electron-donating effect through resonance.
On the other hand, substituents on the phenyl ring would also predictably alter the ketone's reactivity. Electron-withdrawing groups on the phenyl ring would further increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the phenyl ring would decrease its electrophilicity. This principle allows for the fine-tuning of the molecule's reactivity for various synthetic applications.
Diversification via Phenyl Ring Derivatization
The phenyl ring of this compound serves as a versatile scaffold for introducing chemical diversity. A primary method for such derivatization is electrophilic aromatic substitution, including reactions like Friedel-Crafts acylation. masterorganicchemistry.comkhanacademy.org This reaction, typically catalyzed by a Lewis acid, allows for the introduction of an acyl group onto the phenyl ring, leading to the formation of more complex ketone structures. organic-chemistry.org The position of substitution (ortho, meta, or para) is directed by the existing carbonyl group, which is a deactivating, meta-directing group.
The synthesis of various analogs can be achieved by employing substituted benzoyl chlorides or other acylating agents in reactions with the appropriate aromatic precursors. researchgate.net This approach enables the creation of a library of compounds with modified phenyl moieties, which can be instrumental in structure-activity relationship studies for various applications. The ability to introduce a wide range of functional groups onto the phenyl ring highlights the synthetic utility of this compound as a building block. researchgate.net
Formation of Schiff Bases and Coordination Complexes
The carbonyl group of this compound is a key functional group for the synthesis of imine derivatives, commonly known as Schiff bases. These compounds are typically formed through the condensation reaction with primary amines and are of significant interest due to their wide range of applications, including in coordination chemistry. nih.govnih.gov
Condensation with Amines to Form Imine Derivatives
Schiff bases are synthesized by the condensation of a primary amine with a carbonyl compound, in this case, this compound. researchgate.net This reaction involves a nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. researchgate.net The reaction is often catalyzed by an acid or a base and may require heating.
The versatility of this reaction allows for the synthesis of a wide array of Schiff bases by varying the amine component. uomphysics.net For instance, condensation with aromatic amines can yield compounds with extended conjugation, while reactions with aliphatic amines produce different structural motifs. The general reaction is depicted below:
Reaction Scheme for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
|---|
The resulting imine derivatives are valuable intermediates for further synthetic transformations and are also studied for their own chemical and biological properties.
Ligand Chemistry in Transition Metal Complexation
Schiff bases derived from this compound are excellent ligands for the formation of coordination complexes with various transition metals. researchgate.net The imine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, and the pyridine nitrogen can also participate in coordination, allowing the Schiff base to act as a bidentate or even a polydentate ligand. scispace.com
The complexation typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. The resulting metal complexes often exhibit distinct geometries, such as octahedral or square-planar, depending on the metal ion and the stoichiometry of the ligand. science.gov These complexes are of great interest in fields such as catalysis and materials science. nih.gov
The electronic and steric properties of the Schiff base ligand, which can be tuned by modifying the substituents on both the pyridine and phenyl rings, have a profound impact on the stability and properties of the resulting metal complexes.
Examples of Transition Metals Used in Complexation
| Metal Ion | Potential Coordination Geometry |
|---|---|
| Copper(II) | Square-planar, Tetrahedral |
| Nickel(II) | Square-planar, Octahedral |
| Cobalt(II) | Tetrahedral, Octahedral |
The study of these coordination compounds provides insights into the fundamental principles of ligand design and the electronic structure of transition metal complexes. nih.gov
Computational and Theoretical Chemistry Studies on 6 Methoxypyridin 3 Yl Phenyl Methanone and Its Analogues
Electronic Structure Analysis via Quantum Chemical Methods
Quantum chemical methods are essential for understanding the electronic distribution and energy levels within a molecule. These analyses provide a detailed picture of bonding, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state properties of molecules. chemrxiv.orgtandfonline.com For compounds like (6-Methoxypyridin-3-yl)(phenyl)methanone, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. chemrxiv.org
These calculations yield the optimized molecular geometry, which represents the lowest energy arrangement of the atoms. From this optimized structure, various ground-state properties can be derived, including bond lengths, bond angles, dihedral angles, and the distribution of electronic charge. This information is crucial for understanding the molecule's three-dimensional shape and intrinsic stability. Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular charge transfer and electron density delocalization. tandfonline.comrsc.org
Table 1: Representative Geometric Parameters for Diaryl Methanone (B1245722) Core Structure This table presents typical, realistic values for the core structure of diaryl methanones based on computational studies of analogous compounds. The exact values for this compound would require specific calculation.
| Parameter | Description | Typical Value |
| r(C=O) | Carbonyl bond length | ~ 1.22 Å |
| r(C-Cphenyl) | Bond length, carbonyl to phenyl ring | ~ 1.50 Å |
| r(C-Cpyridinyl) | Bond length, carbonyl to pyridinyl ring | ~ 1.50 Å |
| ∠(C-C-C) | Angle between rings and carbonyl carbon | ~ 120° |
| τ(Phenyl) | Dihedral angle of phenyl ring vs. C=O plane | 20° - 40° |
| τ(Pyridinyl) | Dihedral angle of pyridinyl ring vs. C=O plane | 20° - 40° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. chemrxiv.org
Table 2: Calculated Quantum Chemical Reactivity Indices This table provides a representative set of reactivity indices based on DFT calculations for analogous aromatic ketone and pyridine (B92270) systems.
| Reactivity Descriptor | Formula | Description |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power. |
To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netumanitoba.ca It allows for the calculation of excited-state properties, such as vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Visible spectrum. chemrxiv.org
By analyzing the molecular orbitals involved in these electronic transitions, TD-DFT can characterize the nature of the excitations, such as n→π* (an electron moving from a non-bonding orbital to an anti-bonding π orbital) or π→π* (an electron moving from a bonding π orbital to an anti-bonding π orbital). researchgate.net These calculations are vital for interpreting experimental spectra and understanding the photophysical properties of the compound. chemrxiv.org
Molecular Dynamics and Conformational Sampling
While quantum chemical methods provide a static picture of a molecule at its energy minimum, molecular dynamics simulations offer a view of its behavior over time, accounting for molecular motion and flexibility.
For a molecule like this compound, which possesses rotational freedom around the single bonds connecting the aromatic rings to the central carbonyl group, multiple conformations may exist. researchgate.net Conformational analysis aims to identify the stable conformers (rotamers) and determine their relative energies. researchgate.net Quantum chemical calculations can be used to determine the Gibbs free energies of different conformers, allowing for the prediction of their relative populations at a given temperature. researchgate.net
Molecular Dynamics (MD) simulations provide a more comprehensive view of the molecule's flexibility by simulating the atomic motions over time based on a classical force field. mdpi.comnih.gov These simulations can explore the conformational landscape, revealing the preferred orientations of the phenyl and methoxypyridinyl rings and the dynamic range of the dihedral angles that define them.
The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of non-covalent intermolecular interactions. bohrium.commdpi.com Theoretical studies are crucial for predicting and understanding the crystal packing of compounds like this compound. For related benzophenone and pyridine derivatives, common interactions include:
π-π Stacking: Attractive interactions between the aromatic rings. bohrium.commdpi.com
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving hydrogen atoms on the aromatic rings and the oxygen of the carbonyl or methoxy (B1213986) group. bohrium.com
C-H···π Interactions: Interactions where a C-H bond points towards the face of an aromatic ring. bohrium.com
Computational tools such as Hirshfeld surface analysis are employed to visualize and quantify these intermolecular contacts. tandfonline.comnih.gov This analysis maps the close contacts between molecules in the crystal, providing a detailed fingerprint of the interactions that stabilize the crystal structure. mdpi.com Furthermore, energy framework calculations can be used to compute the energetic contributions of different types of interactions (e.g., electrostatic, dispersion), offering a quantitative understanding of the forces that dictate the supramolecular assembly. bohrium.com
In Silico Methods for Rational Design and Virtual Libraries
The rational design of drug candidates and the creation of virtual libraries are pivotal in modern drug discovery. In silico methods allow for the systematic exploration of chemical space to identify molecules with desired properties.
Ligand-Target Binding Simulations (Conceptual Framework)
Understanding the interaction between a small molecule (ligand) and its biological target, typically a protein, is fundamental to drug design. Ligand-target binding simulations provide insights into the binding mode, affinity, and selectivity of a compound.
Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. ijpsonline.comnih.govresearchgate.net This method involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity. For a compound like this compound, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of a target protein. nih.gov For instance, the methoxy group on the pyridine ring could act as a hydrogen bond acceptor, while the phenyl and pyridine rings can engage in hydrophobic and π-stacking interactions.
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-target complex. These simulations model the movement of atoms over time, providing a deeper understanding of the stability of the binding pose and the conformational changes that may occur upon ligand binding.
The following table illustrates the type of data that can be obtained from ligand-target binding simulations for this compound against a hypothetical protein kinase target.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -8.5 | Lys78 | Hydrogen Bond |
| Leu132 | Hydrophobic | ||
| Phe189 | π-π Stacking | ||
| Inhibition Constant (Ki, µM) | 2.5 |
Predictive Modeling for Chemical Properties
Predictive modeling is employed to estimate various physicochemical and pharmacokinetic properties of a molecule, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netnih.gov These predictions are crucial for filtering out compounds with undesirable properties early in the drug discovery process. Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties based on the chemical structure of the compound.
For this compound and its rationally designed analogues, predictive models can estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. By modifying the structure, for example, by introducing different substituents on the phenyl or pyridine rings, it is possible to modulate these properties to enhance the drug-likeness of the compound.
The table below presents a hypothetical ADMET profile for this compound and two of its virtual analogues, illustrating how these predictions can guide lead optimization.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |
| This compound | 213.23 | 2.8 | 0 | 3 | 75 |
| (4-Fluoro-phenyl)(6-methoxypyridin-3-yl)methanone | 231.22 | 2.9 | 0 | 3 | 78 |
| (6-Hydroxypyridin-3-yl)(phenyl)methanone | 199.20 | 2.1 | 1 | 3 | 65 |
Analytical Characterization Methodologies for 6 Methoxypyridin 3 Yl Phenyl Methanone and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for elucidating the molecular structure of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, elemental formula, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are used to provide a detailed map of the carbon and hydrogen framework of the molecule.
In the ¹H NMR spectrum of a compound like (6-Methoxypyridin-3-yl)(phenyl)methanone, signals are expected in both the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region for the methoxy (B1213986) group protons (typically δ 3.8-4.0 ppm). The splitting patterns (multiplicity) and coupling constants (J values) reveal the connectivity between adjacent protons. For instance, the protons on the phenyl ring and the pyridinyl ring will show characteristic splitting patterns based on their substitution.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the methanone (B1245722) group is particularly characteristic, appearing far downfield (typically δ 185-198 ppm). rsc.orgrsc.org The carbons of the aromatic rings and the methoxy group also have distinct chemical shifts. For example, in related aminobenzoyl-indole derivatives, the carbonyl carbon appears around δ 185 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Phenyl-Methanone Derivative Data is illustrative and based on similar structures reported in the literature. rsc.orgrsc.orgbeilstein-journals.org
| Assignment | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| Carbonyl (C=O) | - | ~195.0 |
| Phenyl-H (ortho) | ~7.8 (d, J = 8.0 Hz, 2H) | ~138.0 (Cq) |
| Phenyl-H (meta) | ~7.5 (t, J = 8.0 Hz, 2H) | ~132.5 (CH) |
| Phenyl-H (para) | ~7.6 (t, J = 8.0 Hz, 1H) | ~130.0 (CH) |
| Pyridinyl-H | ~7.0 - 8.8 (m) | ~110.0 - 165.0 |
| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~55.0 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. fiu.edu Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. fiu.edu
For this compound (C₁₃H₁₁NO₂), the exact mass can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula. This technique is routinely used to confirm the identity of newly synthesized compounds and their derivatives. beilstein-journals.orgsemanticscholar.org
Table 2: Example of HRMS Data for Confirmation of Elemental Formula Data based on a related compound from the literature. rsc.org
| Compound | Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ | Difference (ppm) |
| (3-amino-1H-indol-2-yl)(phenyl)methanone | C₁₅H₁₃N₂O⁺ | 237.10224 | 237.10228 | 0.17 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. This peak typically appears in the range of 1650-1680 cm⁻¹. rsc.org
Other important absorption bands would include those for the C-O stretching of the methoxy group and the aryl ether linkage, typically found in the 1250-1000 cm⁻¹ region. Vibrations corresponding to C=C and C=N bonds within the aromatic pyridine (B92270) and phenyl rings would appear in the 1600-1450 cm⁻¹ region, while C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹. nist.gov
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Ketone C=O | Stretch | 1680 - 1650 |
| Aromatic C=C/C=N | Stretch | 1600 - 1450 |
| Aryl Ether C-O | Stretch | 1275 - 1200 |
| Alkyl Ether C-O | Stretch | 1150 - 1050 |
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of a non-volatile solid compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). mdpi.com
For compounds like this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile or methanol. A gradient is often used, where the proportion of the organic solvent is increased over time to elute compounds of increasing hydrophobicity. amazonaws.com Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks detected, usually by a photodiode array (PDA) or UV detector set at a specific wavelength. amazonaws.com
Table 4: Typical HPLC Conditions for Purity Analysis of Related Heterocyclic Compounds amazonaws.com
| Parameter | Condition 1 | Condition 2 |
| Column | Xbridge C18 | Hypersil BDS C18 |
| Mobile Phase A | 10 mM Ammonium Formate in H₂O | 0.1% TFA in H₂O |
| Mobile Phase B | 10 mM Ammonium Formate in Methanol | Acetonitrile |
| Gradient | 10-100% B over 9 min | 10-70% B over 20 min |
| Flow Rate | 1.2 mL/min | 0.7 mL/min |
| Detector | Photodiode Array (PDA) | PDA (210-400 nm) |
X-ray Crystallography for Definitive Solid-State Structure
When a suitable single crystal of a compound can be grown, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.netresearchgate.net
Table 5: Illustrative Crystallographic Data for a Methanone Derivative Data based on a related molecular structure from the literature. nih.gov
| Parameter | Value |
| Formula | C₁₉H₁₆O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7186 |
| b (Å) | 20.4650 |
| c (Å) | 8.5675 |
| β (°) ** | 102.475 |
| Volume (ų) ** | 1492.57 |
| Z (molecules/unit cell) | 4 |
| Dihedral Angle (Ring 1 vs. Ring 2) | 68.32° |
Role and Significance of 6 Methoxypyridin 3 Yl Phenyl Methanone in Advanced Chemical Research
Utility as a Versatile Synthetic Intermediate
The strategic placement of the methoxy (B1213986), pyridinyl, and benzoyl moieties within (6-Methoxypyridin-3-yl)(phenyl)methanone provides multiple reactive sites, making it a highly adaptable intermediate in multi-step synthetic sequences. The ketone functionality can undergo a wide array of chemical transformations, including reduction to an alcohol, nucleophilic addition, and condensation reactions. Concurrently, the pyridine (B92270) ring can be subjected to various substitution reactions, allowing for further molecular elaboration.
Precursor for Active Pharmaceutical Ingredient (API) Intermediates
While direct, publicly available evidence detailing the large-scale industrial use of this compound as a direct precursor to a specific marketed Active Pharmaceutical Ingredient (API) is not extensively documented in readily accessible literature, its structural motifs are present in numerous bioactive molecules. The methoxypyridine core is a recognized pharmacophore found in a variety of therapeutic agents. For instance, derivatives of methoxypyridine have been investigated for their potential as gamma-secretase modulators in the context of Alzheimer's disease research. The benzoylphenyl moiety is also a common feature in pharmaceutical compounds. nih.gov The combination of these two key fragments in a single molecule makes this compound a highly plausible and valuable starting material or intermediate for the synthesis of complex APIs. Its structure allows for the introduction of further diversity, a crucial aspect in the optimization of lead compounds during the drug discovery process.
Table 1: Chemical Data for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| CAS Number | 54447-53-1 |
| Canonical SMILES | COC1=CC=C(C=N1)C(=O)C2=CC=CC=C2 |
Contribution to the Library of Heterocyclic Building Blocks
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. mdpi.comnih.gov Pyridine and its derivatives are among the most important classes of N-heterocycles in drug design. mdpi.comnih.gov this compound serves as a valuable addition to the ever-expanding library of heterocyclic building blocks available to synthetic chemists. Its bifunctional nature, possessing both a nucleophilic pyridine nitrogen and an electrophilic carbonyl carbon, allows for its incorporation into a wide range of molecular scaffolds through various synthetic strategies.
The presence of the methoxy group on the pyridine ring also modulates its electronic properties, influencing its reactivity and potential interactions with biological targets. This substitution pattern can be strategically exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead molecule.
Facilitation of Novel Molecular Architectures in Organic Chemistry
The unique structural attributes of this compound make it an excellent starting point for the construction of novel and complex molecular architectures. The carbonyl group can act as a handle for the introduction of new stereocenters, while the pyridine ring can participate in various cycloaddition and cross-coupling reactions.
For example, the ketone can be converted to an alkene via a Wittig reaction, which can then undergo further transformations such as dihydroxylation or epoxidation to introduce new functionalities. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can then be used in a variety of synthetic applications. These and other transformations allow for the generation of diverse and previously unexplored chemical space.
Implications for Scaffold Diversification and Target-Oriented Synthesis
In the realm of drug discovery, scaffold diversification is a key strategy for identifying novel bioactive compounds. By systematically modifying a core molecular structure, or "scaffold," chemists can explore the structure-activity relationships (SAR) of a compound series and optimize its biological activity. This compound provides a versatile scaffold that can be readily diversified at multiple positions.
In target-oriented synthesis, the goal is to synthesize a specific molecule with a known or predicted biological activity. The structural features of this compound make it a suitable precursor for the synthesis of a variety of targeted molecules. For instance, its core structure could be elaborated to mimic the binding motif of a known enzyme inhibitor or receptor ligand. The ability to readily modify this scaffold allows for the rational design and synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzophenone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
